Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1205748-72-6
VCID: VC7204995
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3
SMILES: CC1(CCN(C1)C(=O)OC(C)(C)C)C=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.277

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

CAS No.: 1205748-72-6

Cat. No.: VC7204995

Molecular Formula: C11H19NO3

Molecular Weight: 213.277

* For research use only. Not for human or veterinary use.

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate - 1205748-72-6

Specification

CAS No. 1205748-72-6
Molecular Formula C11H19NO3
Molecular Weight 213.277
IUPAC Name tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3
Standard InChI Key WMUWPLWYXGELEE-UHFFFAOYSA-N
SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol . The Boc group at the 1-position enhances stability and facilitates deprotection under acidic conditions, a common strategy in peptide synthesis. The 3-formyl and 3-methyl substituents introduce steric and electronic effects that influence reactivity. For comparison, pyrrolidine derivatives like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) exhibit a smaller ring system, altering their conformational flexibility and interaction with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The piperidine derivative is synthesized from 1-N-Boc-3-methylpiperidine-3-carboxylic acid via formylation. A representative method involves:

  • Activation of the carboxylic acid using reagents like thionyl chloride.

  • Formylation via nucleophilic acyl substitution or Vilsmeier-Haack reaction.

  • Purification by column chromatography .

In contrast, the pyrrolidine analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is prepared via reductive amination or coupling reactions. For instance, reacting 3-aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester with 2,6-dichlorobenzooxazole in dichloromethane yields a 99% product under mild conditions .

ManufacturerPackagingPrice
AK Scientific250 mg$332
Crysdot1 g$635

Smaller quantities (e.g., 500 mg) cost $532, reflecting economies of scale .

Applications and Derivatives

Pharmaceutical Intermediates

The Boc-protected piperidine serves as a key intermediate in drug discovery. For example, analogs like (S)-tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS 1245642-79-8) are precursors to kinase inhibitors and neurotransmitter modulators . The formyl group enables further functionalization via reductive amination or condensation reactions.

Comparative Analysis with Pyrrolidine Analogs

Regulatory and Environmental Considerations

The compound’s environmental impact is governed by H412, necessitating proper disposal to prevent aquatic toxicity . Suppliers comply with REACH and TSCA regulations, ensuring safe transportation and storage.

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